REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C[N+:7]([CH3:10])(C)C.[OH-].[C:12](#[N:15])[CH:13]=[CH2:14].Cl.[CH3:17][C:18](C)=O>O>[C:12]([CH2:13][CH2:14][N:1]([CH2:17][CH2:18][C:10]#[N:7])[CH2:2][C:3]([OH:5])=[O:4])#[N:15] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)C.[OH-]
|
Name
|
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at <30° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature slowly
|
Type
|
TEMPERATURE
|
Details
|
It was then heated at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling with ice
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a viscous oil
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in acetone (100 cm3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove NMe4Cl
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil that
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove more NMe4Cl
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN(CC(=O)O)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.99 g | |
YIELD: PERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |